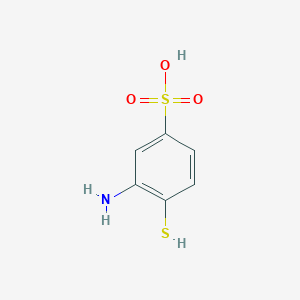

3-Amino-4-sulfanylbenzene-1-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

81483-21-8 |

|---|---|

Molecular Formula |

C6H7NO3S2 |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

3-amino-4-sulfanylbenzenesulfonic acid |

InChI |

InChI=1S/C6H7NO3S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H,8,9,10) |

InChI Key |

OQOSNFWADUEBEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Sulfanylbenzene 1 Sulfonic Acid

Historical and Current Approaches to Substituted Benzenesulfonic Acid Synthesis

The synthesis of benzenesulfonic acids has been a cornerstone of industrial organic chemistry for over a century. Historically, the direct sulfonation of aromatic compounds using concentrated sulfuric acid or oleum (B3057394) has been the most common method. This electrophilic aromatic substitution reaction is influenced by the nature of the substituents already present on the benzene (B151609) ring. For instance, the sulfonation of aniline (B41778) with concentrated sulfuric acid is a well-established method to produce sulfanilic acid (4-aminobenzenesulfonic acid). This process proceeds through the initial formation of a phenylsulfamic acid intermediate.

Current approaches to the synthesis of substituted benzenesulfonic acids often focus on improving regioselectivity and employing milder reaction conditions. The use of sulfur trioxide complexes, such as sulfur trioxide-dioxane or sulfur trioxide-pyridine, can offer better control over the sulfonation reaction. Furthermore, alternative methods, such as the sulfochlorination of an aromatic compound followed by hydrolysis of the resulting sulfonyl chloride, provide another avenue to introduce a sulfonic acid group.

The synthesis of multifunctional benzenesulfonic acids often necessitates multi-step sequences involving the strategic use of protecting groups to control the introduction of various functionalities. For example, the amino group in aniline is often protected as an acetanilide (B955) to modulate its directing effect and reactivity during subsequent electrophilic substitution reactions.

Direct Sulfonation Reactions on Anilines or Thiophenols (Exploratory)

The direct sulfonation of a pre-existing 3-amino-4-sulfanylbenzene or a related precursor is an exploratory approach that faces significant regiochemical challenges. The directing effects of the amino and sulfanyl (B85325) groups would need to be carefully considered. Both the amino and sulfanyl groups are ortho-, para-directing activators. In a 3-amino-4-sulfanyl arrangement, the positions ortho and para to the amino group are positions 2, 4, and 6. The positions ortho and para to the sulfanyl group are positions 3 and 5. The interplay of these directing effects could lead to a complex mixture of sulfonated isomers, making the isolation of the desired 3-amino-4-sulfanylbenzene-1-sulfonic acid difficult.

Furthermore, the strong oxidizing conditions of many sulfonation reactions could lead to undesired side reactions, such as the oxidation of the sensitive sulfanyl group to a disulfide or higher oxidation states. Milder sulfonation reagents might mitigate this issue, but the regioselectivity would remain a primary concern.

Multi-Step Synthetic Routes to Access this compound

Given the challenges of direct functionalization, multi-step synthetic routes offer a more controlled approach to the synthesis of this compound. These strategies involve the sequential introduction of the three functional groups, often employing protecting groups to ensure the desired regiochemistry.

One plausible strategy begins with a readily available substituted benzene and introduces the sulfonic acid group at a key step. A potential starting material is 2-chloro-5-nitroaniline (B146338).

Diazotization and Sulfonation: 2-chloro-5-nitroaniline can be diazotized and subsequently converted to a sulfonyl chloride via a Sandmeyer-type reaction, followed by hydrolysis to the sulfonic acid.

Nucleophilic Aromatic Substitution: The chloro group in the resulting 4-chloro-3-nitrobenzenesulfonic acid can then undergo nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide, to introduce the sulfanyl group. The strong electron-withdrawing effects of the nitro and sulfonic acid groups facilitate this substitution.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. Various reagents can be employed for this transformation, such as iron in acidic media or catalytic hydrogenation, which are generally compatible with sulfonic acid and sulfanyl groups.

| Step | Reaction | Reagents and Conditions |

| 1 | Diazotization and Sulfonation of 2-chloro-5-nitroaniline | 1. NaNO₂, HCl, 0-5°C; 2. SO₂, CuCl₂; 3. H₂O |

| 2 | Nucleophilic Aromatic Substitution | NaSH or Na₂S in a polar aprotic solvent (e.g., DMF, NMP) |

| 3 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C |

Another set of strategies focuses on the introduction of the sulfanyl group onto a pre-functionalized benzene ring.

Via Diazonium Salts (Leuckart Thiophenol Reaction): This method involves the diazotization of an appropriate aminobenzenesulfonic acid, followed by reaction with a xanthate (e.g., potassium ethyl xanthate). The resulting aryl xanthate can then be hydrolyzed to yield the desired thiol. A potential precursor for this route is 3-aminobenzene-1-sulfonic acid. The challenge lies in the initial regioselective synthesis of 3-aminobenzene-1-sulfonic acid.

| Step | Reaction | Reagents and Conditions |

| 1 | Diazotization of 3-aminobenzene-1-sulfonic acid | NaNO₂, HCl, 0-5°C |

| 2 | Reaction with Xanthate | Potassium ethyl xanthate |

| 3 | Hydrolysis of Xanthate | Aqueous base (e.g., NaOH), followed by acidification |

From Phenols (Newman-Kwart Rearrangement): This powerful reaction allows for the conversion of a phenol (B47542) to a thiophenol. The synthesis would start with a suitable aminophenol, which is first sulfonated. The resulting amino-hydroxy-benzenesulfonic acid would then be converted to an O-aryl thiocarbamate. Thermal or photochemically induced rearrangement would yield the S-aryl thiocarbamate, which upon hydrolysis, would furnish the target thiol. Protecting the amino group during these steps would likely be necessary.

| Step | Reaction | Reagents and Conditions |

| 1 | Protection of Amino Group (e.g., as acetamide) | Acetic anhydride |

| 2 | Sulfonation of the protected aminophenol | Concentrated H₂SO₄ or oleum |

| 3 | Formation of O-aryl thiocarbamate | Dialkylthiocarbamoyl chloride |

| 4 | Newman-Kwart Rearrangement | Heat or photolysis |

| 5 | Hydrolysis and Deprotection | Aqueous acid or base |

In these routes, the amino group is introduced in the final steps of the synthesis, typically by the reduction of a nitro group.

Starting from 4-Chlorobenzenesulfonic acid: This commercially available starting material can be nitrated to yield 4-chloro-3-nitrobenzenesulfonic acid.

Introduction of the Sulfanyl Group: As described previously, the chloro group can be displaced by a sulfur nucleophile.

Reduction to the Amine: The nitro group is then reduced to afford the final product.

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration of 4-chlorobenzenesulfonic acid | HNO₃, H₂SO₄ |

| 2 | Nucleophilic Aromatic Substitution | NaSH or Na₂S |

| 3 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C |

Investigation of Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity of each synthetic step is paramount in achieving the desired this compound.

Sulfonation: The sulfonation of substituted anilines is highly dependent on the reaction conditions. For example, the sulfonation of aniline at high temperatures favors the formation of the para-product (sulfanilic acid), while at lower temperatures, the ortho-isomer can be obtained. The presence of other substituents further complicates the regiochemical outcome. Protecting the amino group as an amide generally directs sulfonation to the para position.

Nitration: The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution where the directing effects of the existing groups determine the position of the incoming nitro group. For instance, in the nitration of 4-chlorobenzenesulfonic acid, the chloro group is ortho-, para-directing, while the sulfonic acid group is a meta-director. The interplay of these effects leads to the formation of 4-chloro-3-nitrobenzenesulfonic acid.

Nucleophilic Aromatic Substitution: The success of introducing the sulfanyl group via nucleophilic aromatic substitution on a chloronitrobenzenesulfonic acid derivative relies on the activation of the aromatic ring by the electron-withdrawing nitro and sulfonic acid groups. The position of these groups relative to the leaving group (chlorine) is crucial for the reaction to proceed efficiently.

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral.

Catalytic and Green Chemistry Approaches in its Preparation

The traditional synthesis of aromatic sulfonic acids often involves harsh reaction conditions and the use of stoichiometric amounts of aggressive reagents, leading to significant environmental concerns. In response, modern synthetic chemistry has shifted towards the development of catalytic and green chemistry methodologies. For the synthesis of compounds structurally related to this compound, such as aminosulfonic acids, several innovative approaches are being explored.

One promising avenue is the use of solid acid catalysts. Materials like sulfonic acid-functionalized silica (B1680970) or magnetic nanoparticles offer a reusable and more environmentally benign alternative to conventional acid catalysts like sulfuric acid. mdpi.com These solid catalysts can facilitate sulfonation reactions with high efficiency and can be easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com For instance, the use of MCM-41-anchored sulfonic acid has demonstrated high catalytic activity in various organic syntheses. mdpi.com

Catalytic reduction methods are also central to the synthesis of amino-containing aromatic compounds. The reduction of a nitro group to an amine is a critical step in many synthetic sequences. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. google.com These catalytic processes are highly selective and generate water as the primary byproduct, aligning with the principles of green chemistry.

Optimization of Reaction Conditions and Yields

The efficiency and economic viability of any synthetic process are highly dependent on the optimization of reaction conditions to maximize product yield and purity. Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants.

For sulfonation reactions, controlling the temperature is crucial to prevent side reactions and the formation of unwanted isomers. The concentration of the sulfonating agent, such as oleum (fuming sulfuric acid), also plays a significant role in the reaction outcome. In the synthesis of related compounds like 3-amino-4-hydroxy benzenesulfonic acid, the reaction of ortho-aminophenol with sulfuric acid has been shown to produce high yields. google.com

In catalytic reductions of nitro groups, the choice of catalyst and solvent system is critical. The optimization of hydrogen pressure and temperature can significantly impact the reaction rate and selectivity. For example, in the preparation of 3-amino-4-methoxybenzanilide, the amount of catalyst (such as active nickel or palladium) and the concentration of the reducing agent (like hydrogen or hydrazine (B178648) hydrate) are key factors influencing the yield. google.com

The pH of the reaction medium is another important parameter, particularly in reactions involving amino and sulfonic acid groups, as it can affect the reactivity of the functional groups and the solubility of the product. For instance, in the synthesis of an amino-sulfonic acid water-reducing agent, the pH was optimized to a range of 10-11 to achieve the best performance. researchgate.net

The table below summarizes some optimized reaction conditions found in the synthesis of structurally related compounds, which could serve as a starting point for the optimization of this compound synthesis.

| Parameter | Optimized Value/Condition | Compound Synthesized | Reference |

| Reactants | ortho-Aminophenol, Sulfuric Acid | 3-amino-4-hydroxy benzenesulfonic acid | google.com |

| pH | 10-11 | Amino-sulfonic acid water reducing agent | researchgate.net |

| Catalyst | Active Nickel, Active Palladium | 3-amino-4-methoxybenzanilide | google.com |

| Reducing Agent | Hydrogen, Hydrazine Hydrate | 3-amino-4-methoxybenzanilide | google.com |

This table is generated based on data from syntheses of structurally related compounds and provides potential starting points for the optimization of this compound synthesis.

Scalability and Industrial Feasibility Considerations

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Raw Material Availability and Cost: The starting materials for the synthesis of this compound must be readily available in large quantities and at a reasonable cost. The price and supply chain stability of precursors will significantly impact the economic viability of the industrial production.

Process Safety: Many of the reagents used in sulfonation and nitration reactions are highly corrosive and hazardous. Therefore, robust safety protocols and specialized equipment are necessary to handle these materials on a large scale. The potential for exothermic reactions must be carefully managed to prevent thermal runaways. The use of less hazardous reagents and milder reaction conditions, as advocated by green chemistry principles, can significantly improve the safety profile of the process.

Reaction Engineering: The choice of reactor type (e.g., batch, semi-batch, or continuous flow) is a critical decision in scaling up a chemical process. Continuous flow reactors, in particular, can offer advantages in terms of heat and mass transfer, reaction control, and safety for highly exothermic reactions.

Waste Management: Industrial chemical processes inevitably generate waste. A key aspect of industrial feasibility is the development of a sustainable waste management plan. This includes minimizing waste generation at the source (a core principle of green chemistry), recycling unreacted starting materials and solvents, and treating effluents to meet environmental regulations. The use of heterogeneous catalysts that can be easily recovered and reused is a significant advantage in this regard. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 4 Sulfanylbenzene 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 3-Amino-4-sulfanylbenzene-1-sulfonic acid, a combination of one-dimensional and two-dimensional NMR techniques is employed for a thorough structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Predicted ¹H NMR data for this compound indicates the presence of distinct signals corresponding to the aromatic protons and the protons of the amino and sulfanyl (B85325) functional groups. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene (B151609) ring. The expected signals, their multiplicities, and coupling constants are crucial for assigning the specific positions of the protons on the aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | Doublet | 2.0 - 2.5 |

| H-5 | 6.8 - 7.0 | Doublet of doublets | 8.0 - 8.5, 2.0 - 2.5 |

| H-6 | 7.3 - 7.5 | Doublet | 8.0 - 8.5 |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | - |

| -SH | 3.5 - 4.5 | Singlet | - |

| -SO₃H | 10.0 - 12.0 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms and functional groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 120 - 125 |

| C-3 | 148 - 152 |

| C-4 | 115 - 120 |

| C-5 | 118 - 122 |

| C-6 | 130 - 135 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, correlations would be expected between H-5 and H-6, and between H-2 and H-6 (a weaker, long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-2, C-5, and C-6) based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-1, C-3, and C-4) by observing their long-range correlations with the aromatic protons. For example, H-2 would be expected to show correlations to C-1, C-3, and C-4.

Sulfur-33 Nuclear Magnetic Resonance (³³S NMR) (If applicable)

Sulfur-33 NMR is a less common technique due to the low natural abundance and quadrupolar nature of the ³³S isotope, which often results in broad signals. However, it could potentially provide direct information about the chemical environments of the two sulfur atoms in this compound. The sulfonic acid sulfur (-SO₃H) and the sulfanyl sulfur (-SH) would be expected to have significantly different chemical shifts. The sulfonic acid sulfur would likely appear at a much higher frequency (downfield) compared to the sulfanyl sulfur. The applicability and success of this technique would depend on the specific instrumentation and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its various functional groups. These vibrations can be used to confirm the presence of the amino, sulfanyl, and sulfonic acid groups, as well as the substitution pattern of the benzene ring.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| -NH₂ | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| -NH₂ | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| -NH₂ | N-H Scissoring | 1590 - 1650 | Weak |

| -SH | S-H Stretch | 2550 - 2600 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Strong |

| -SO₃H | S=O Asymmetric Stretch | 1340 - 1350 | Medium |

| -SO₃H | S=O Symmetric Stretch | 1150 - 1165 | Strong |

| -SO₃H | S-O Stretch | 1030 - 1060 | Medium |

| C-S | C-S Stretch | 650 - 750 | Medium |

The combination of these spectroscopic techniques provides a powerful toolkit for the complete structural elucidation of this compound. While the data presented here is based on theoretical predictions, it establishes a solid framework for the interpretation of experimental results.

Conformational Analysis via Vibrational Modes

A comprehensive conformational analysis of this compound would be achieved through the examination of its vibrational modes, typically investigated using Fourier-transform infrared (FTIR) and Raman spectroscopy. The vibrational spectrum is dictated by the molecule's symmetry, bond strengths, and atomic masses. For this compound, key vibrational modes would be associated with its amino (-NH2), sulfanyl (-SH), and sulfonic acid (-SO3H) functional groups, as well as the benzene ring.

The orientation of the functional groups relative to each other and the benzene ring would give rise to distinct vibrational frequencies. For instance, intramolecular hydrogen bonding between the amino and sulfonic acid groups, or between the sulfanyl and amino groups, would lead to shifts in the corresponding stretching and bending frequencies. Theoretical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in predicting the stable conformers and their corresponding vibrational spectra. By comparing the theoretically predicted spectra with experimental data (when available), the dominant conformation in a given state (solid, liquid, or gas) can be determined.

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H Scissoring | 1590 - 1650 | |

| Sulfanyl (-SH) | S-H Stretching | 2550 - 2600 |

| Sulfonic Acid (-SO₃H) | O-H Stretching | 2800 - 3200 (broad) |

| S=O Asymmetric Stretching | 1340 - 1350 | |

| S=O Symmetric Stretching | 1150 - 1165 | |

| S-O Stretching | 1030 - 1060 | |

| Benzene Ring | C-H Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the substituted benzene ring and the functional groups containing non-bonding electrons (-NH₂, -SH, -SO₃H).

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands. The primary absorption would likely arise from π → π* transitions within the benzene ring, which are typically observed in the 200-300 nm region. The presence of the amino and sulfanyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The sulfonic acid group, being an electron-withdrawing group, would also influence the electronic transitions. Specific values for the absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π* | Benzene Ring | 250 - 300 |

The electronic spectrum of this compound would be sensitive to the polarity of the solvent and the pH of the solution. In polar solvents, the absorption bands corresponding to π → π* transitions are expected to show a red shift, while n → π* transitions would exhibit a blue shift.

Changes in pH would alter the ionization state of the amino, sulfanyl, and sulfonic acid groups, leading to significant changes in the UV-Vis spectrum. For example, protonation of the amino group in acidic conditions would eliminate its auxochromic effect, leading to a hypsochromic (blue) shift. Conversely, deprotonation of the sulfonic acid and sulfanyl groups in basic conditions would alter the electronic distribution in the molecule and likely cause a bathochromic shift. A detailed study of the UV-Vis spectrum at different pH values could be used to determine the pKa values of the ionizable groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₆H₇NO₃S₂), the theoretical exact mass of the neutral molecule and its protonated form can be calculated.

Table 3: Theoretical Exact Mass for Molecular Formula Confirmation

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₆H₇NO₃S₂ | 204.9867 |

Experimental determination of the m/z value of the molecular ion or its protonated form with high accuracy using HRMS would serve to confirm the molecular formula C₆H₇NO₃S₂.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In techniques like tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to produce a series of fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals from the functional groups. Plausible fragmentation pathways would include the loss of SO₃ (80 Da), H₂O (18 Da) from the sulfonic acid group, and the cleavage of the C-S bonds. The fragmentation pattern would provide valuable information to confirm the connectivity of the atoms within the molecule.

Table 4: Plausible Mass Spectrometry Fragmentations for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 205.99 | SO₃ | 125.99 | Protonated 3-amino-4-sulfanylbenzene |

| 205.99 | H₂S | 171.99 | Protonated aminosulfonylbenzenesulfonic acid isomer |

| 205.99 | H₂O | 187.98 | |

| 125.99 | NH₃ | 108.99 | Protonated thienyl-like cation |

X-ray Crystallography for Solid-State Structure Determination

The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and the space group, provide a complete description of the crystal's symmetry. Without experimental X-ray diffraction data for this compound, these parameters cannot be reported.

A hypothetical data table for such information would typically be presented as follows, but remains unpopulated due to the absence of data:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is for illustrative purposes only. The values are not available in the public domain.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. These can include strong interactions like hydrogen bonding, as well as weaker forces such as van der Waals interactions and π-π stacking. The amino (-NH2), sulfanyl (-SH), and sulfonic acid (-SO3H) groups of this compound are all capable of participating in significant hydrogen bonding, which would be expected to play a dominant role in its crystal packing.

A detailed analysis of these interactions, including the identification of hydrogen bond donors and acceptors and the measurement of bond lengths and angles, is contingent upon the availability of a solved crystal structure. Without this information, any discussion of the supramolecular assembly and packing motifs of this compound would be purely speculative.

Further experimental work is required to elucidate the solid-state structure of this compound, which would in turn enable a comprehensive understanding of its material properties.

Theoretical and Computational Chemistry of 3 Amino 4 Sulfanylbenzene 1 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide detailed insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, electronic properties, and vibrational frequencies. For a molecule like 3-Amino-4-sulfanylbenzene-1-sulfonic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be the standard approach to optimize the molecular geometry and determine its electronic ground state. Such studies are common for structurally related compounds, providing valuable data on bond lengths, bond angles, and dihedral angles. However, specific DFT studies focused solely on this compound are not prominently featured in the existing literature.

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) theory offer varying levels of accuracy. While computationally more demanding than DFT, they can provide benchmark-quality results for molecular properties. A comprehensive theoretical study of this compound would ideally involve these methods for a deeper understanding of its electronic structure. At present, there is no specific research applying these ab initio methods to this compound.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For many organic molecules, this gap is calculated to understand charge transfer interactions within the molecule. While the HOMO-LUMO analysis is a standard component of computational chemistry studies, specific values for this compound are not documented in available research.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is instrumental in predicting and interpreting spectroscopic data, which is essential for molecular characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. These predictions are valuable for assigning experimental spectra and confirming molecular structures. For this compound, such calculations would provide theoretical chemical shifts for the aromatic protons and carbons, as well as for the amine and sulfhydryl protons, aiding in its spectroscopic characterization. However, no such computational NMR data has been published for this specific molecule.

Calculated Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental vibrational spectra. For this compound, these calculations would identify the characteristic stretching and bending frequencies for the amino, sulfanyl (B85325), and sulfonic acid functional groups, as well as the vibrational modes of the benzene (B151609) ring. Despite the utility of this approach, calculated vibrational data for this compound is not available in the scientific literature.

Theoretical UV-Vis Spectra

The prediction of ultraviolet-visible (UV-Vis) spectra through computational methods is a fundamental aspect of theoretical chemistry. This technique allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, causing the promotion of an electron from a lower energy molecular orbital to a higher energy one. For an aromatic compound like this compound, these transitions are typically from π to π* orbitals.

Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the excitation energies and oscillator strengths of electronic transitions. These calculations would provide insight into the wavelengths of maximum absorption (λmax) for this compound and the intensity of these absorptions. Such a theoretical spectrum could then be compared with experimental data to validate the computational model.

However, specific TD-DFT or other computational studies detailing the theoretical UV-Vis spectrum of this compound have not been found in the reviewed literature. Consequently, a data table of its calculated electronic transitions cannot be provided.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and its interactions with solvent molecules.

Conformational Analysis: MD simulations could explore the potential energy surface of the molecule to identify stable conformers. This would involve analyzing the rotation around the C-S and C-N bonds, as well as the orientation of the sulfonic acid group. The results would reveal the most probable shapes the molecule adopts in different environments.

Despite the utility of this method, a search of scientific databases did not yield any studies that have performed molecular dynamics simulations specifically for this compound. Therefore, no specific data on its conformational preferences or solvent interaction energies can be presented.

Mechanistic Investigations of Synthetic Pathways and Reactions via Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a reaction. For the synthesis of this compound, computational modeling could be used to:

Elucidate Reaction Mechanisms: Determine the step-by-step process of its formation, for example, through the sulfonation and subsequent modification of an aniline (B41778) precursor.

Identify Intermediates and Transition States: Characterize the high-energy, short-lived species that are formed during the reaction.

Predict Reaction Kinetics and Thermodynamics: Calculate activation energies and reaction enthalpies to understand the feasibility and rate of the synthesis.

Similarly, the reactivity of this compound in various chemical transformations could be explored. For instance, the mechanism of its oxidation, reduction, or participation in coupling reactions could be modeled.

A comprehensive literature search did not uncover any computational studies focused on the mechanistic investigation of the synthesis or reactions of this compound. As such, no detailed findings or data tables related to its reaction pathways are available to be reported.

Chemical Reactivity and Derivatization of 3 Amino 4 Sulfanylbenzene 1 Sulfonic Acid

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile handle for a wide range of chemical modifications, including amidation, diazotization, and condensation reactions.

The nucleophilic amino group of 3-Amino-4-sulfanylbenzene-1-sulfonic acid is expected to react with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are fundamental in organic synthesis for the introduction of new functional groups and for the protection of the amino group during subsequent transformations.

Table 1: Expected Amidation and Sulfonamidation Reactions

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Base (e.g., pyridine, triethylamine) in an inert solvent |

| Acid Anhydride ((RCO)₂O) | Amide | Typically neat or in a polar solvent, may require heat |

| Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., DCC, EDC) |

Aromatic primary amines are well-known to undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt. These diazonium salts are valuable synthetic intermediates that can be used in a variety of subsequent reactions.

One of the most significant applications of diazonium salts is in azo coupling reactions. The diazonium salt of this compound would act as an electrophile, reacting with electron-rich aromatic compounds (such as phenols and anilines) to form azo compounds. These products are often highly colored and form the chemical basis for many azo dyes.

The amino group can readily undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the amine and the carbonyl compound in an appropriate solvent, often with acid or base catalysis. The formation of a Schiff base can be a crucial step in the synthesis of more complex heterocyclic systems and serves as a method for protecting the amino group.

Direct alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, this reaction can sometimes be difficult to control and may result in a mixture of products. Acylation, as discussed under amidation, is a more controlled way to add an alkyl or aryl group via an amide linkage.

Reactions Involving the Sulfanyl (B85325) (Thiol) Group

The sulfanyl group is another key site of reactivity in this compound, being particularly susceptible to oxidation.

Thiols are readily oxidized under a variety of conditions. The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) in catalytic amounts, typically convert thiols to disulfides. This reaction involves the coupling of two thiol molecules through a sulfur-sulfur bond.

Sulfoxides and Sulfones: The use of stronger oxidizing agents can lead to higher oxidation states of sulfur. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) can yield sulfoxides and, upon further oxidation, sulfones. The sulfonic acid group already present in the molecule is generally stable to these oxidation conditions.

Table 2: Expected Oxidation Products of the Sulfanyl Group

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| Mild (e.g., I₂, air) | Disulfide (R-S-S-R) | -1 |

| Controlled (e.g., H₂O₂, NaIO₄) | Sulfenic Acid (R-SOH) -> Sulfinic Acid (R-SO₂H) | 0, +2 |

The reactivity of this compound, characterized by its multiple functional groups, positions it as a valuable building block in the synthesis of a wide range of organic compounds, particularly in the fields of dye chemistry and materials science. Further targeted research into the specific reaction conditions and product yields for this compound would be beneficial for fully harnessing its synthetic potential.

Thiol-Ene/Thiol-Yne Click Chemistry Transformations

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations known for their high efficiency, stereoselectivity, and favorable reaction kinetics. nih.gov These reactions typically proceed via a radical-mediated or a nucleophilic Michael addition pathway to form carbon-sulfur bonds. nih.gov

The radical-mediated pathway involves the generation of a thiyl radical from the thiol group, which then adds across an alkene ('ene') or alkyne ('yne'). This process can be initiated by light (photoinitiation) or heat. nih.gov The nucleophilic pathway, a Michael addition, is catalyzed by a base and results in the same anti-Markovnikov addition product as the radical pathway. nih.gov

While the thiol group of this compound is theoretically capable of participating in these reactions, specific examples of its use in thiol-ene or thiol-yne click chemistry are not extensively documented in readily available literature. However, the general principles of these reactions are well-established and have been applied to various thiol-containing molecules, including those with phenol (B47542) and amino acid derivatives. researchgate.netgoogle.com The reaction's versatility suggests potential for the functionalization of this compound with a wide array of 'ene' and 'yne' containing substrates.

Table 1: General Parameters for Thiol-Ene Click Reactions

| Parameter | Description | Common Examples |

|---|---|---|

| Thiol Component | A molecule containing a sulfhydryl (-SH) group. | This compound (potential), Cysteine derivatives, Mercaptopropionic acid |

| 'Ene' Component | A molecule containing a carbon-carbon double bond. | Allyl-functionalized molecules, Acrylates, Norbornene derivatives |

| Initiation Method | Method to generate thiyl radicals for the radical pathway. | UV irradiation (with or without photoinitiator), Thermal initiators (e.g., AIBN) |

| Catalyst (for Michael Addition) | Base or nucleophile to catalyze the conjugate addition. | Triethylamine, Phosphines |

| Solvent | Medium for the reaction. | THF, DMF, Water, Deep eutectic solvents google.com |

Formation of Thioethers and Sulfides

A fundamental reaction of the thiol group is its conversion to a thioether (sulfide). This is most commonly achieved through S-alkylation, where the thiol is treated with an electrophile, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent.

For aromatic thiols like this compound, this reaction provides a straightforward method for introducing various alkyl or aryl groups at the sulfur position. The nucleophilicity of the thiol can be enhanced by converting it to the more reactive thiolate anion using a base. Given the presence of the acidic sulfonic acid group and the basic amino group, the internal salt (zwitterion) form of the molecule may influence the choice of base and reaction conditions. Alternative methods for thioether synthesis include the reaction of thiols with alcohols in the presence of a Lewis acid catalyst or reacting organic halides with thiourea (B124793) as a sulfur source. rsc.orglibretexts.org

Table 2: Common Reagents for Thioether Formation from Thiols

| Reagent Class | Specific Examples | Product Type |

|---|---|---|

| Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | Alkyl thioethers |

| Epoxides | Ethylene oxide, Propylene oxide | β-Hydroxy thioethers |

| α,β-Unsaturated Carbonyls | Acrylates, Methyl vinyl ketone | Thioethers via Michael Addition |

| Alcohols (with catalyst) | Phenyl-1-hydroxy-phenethylsulfide (with Lewis acid) rsc.org | Alkyl thioethers |

Metal Coordination Chemistry via Sulfur Ligand Properties

The thiol group, often in concert with the adjacent amino group, makes this compound an effective ligand for metal ions. Such o-aminothiophenolates are known to be "non-innocent" ligands, meaning they can exist in different, stable oxidation states, actively participating in the redox chemistry of the resulting metal complex. mdpi.com

Studies on o-aminothiophenol derivatives have shown that they react with various metal salts, such as those of Nickel(II), Palladium(II), and Platinum(II), to form stable, square-planar complexes. mdpi.comnih.gov In the presence of air, the ligand can be oxidized, leading to the formation of complexes containing the o-iminothionebenzosemiquinonate(1-) π-radical. mdpi.com This redox activity is a key feature of its coordination chemistry. The sulfonic acid group, being remote from the chelation site, primarily serves to enhance the water solubility of both the free ligand and its metal complexes.

Table 3: Metal Complexes Formed with an o-Aminothiophenol Derivative

| Metal Ion | Ligand Form | Complex Formed | Description | Reference |

|---|---|---|---|---|

| Ni(II), Pd(II) | o-aminothiophenolate(1-) | cis-[M(II)(LAP)₂] | Formed under anaerobic conditions. | mdpi.com |

| Ni(II), Pd(II), Pt(II) | o-iminothionebenzosemiquinonate(1-) | trans/cis-[M(II)(LISQ)₂] | Formed in the presence of air; dark blue-black solids. | mdpi.com |

| Ni(II), Pt(II) | Mixed: (LISQ)(LIBQ) | [M(II)(LISQ)(LIBQ)]⁺ | Monocationic species characterized by EPR spectroscopy. | mdpi.com |

(Based on the reactivity of 2-mercapto-3,5-di-tert-butylaniline, H[LAP])

Reactions Involving the Sulfonic Acid Group

Salt Formation and Esterification

The sulfonic acid group is strongly acidic, comparable to sulfuric acid. As such, it readily reacts with bases to form sulfonate salts. This reaction can occur with inorganic bases (e.g., sodium hydroxide, potassium carbonate) or organic bases. Given the presence of the basic amino group, this compound can exist as an internal salt, or zwitterion.

The direct esterification of sulfonic acids with alcohols is more challenging than the esterification of carboxylic acids and typically does not proceed by simple heating. Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction is unlikely to proceed through a pentacoordinate sulfur intermediate. researchgate.netnih.gov Instead, plausible pathways involve an Sₙ1 mechanism via a highly reactive sulfonylium cation intermediate or an Sₙ2 pathway. libretexts.orgresearchgate.netnih.gov More practical synthetic routes to sulfonate esters often start from the more reactive sulfonyl chlorides or involve the oxidative esterification of thiols directly. lookchem.com

Conversion to Sulfonyl Chlorides

The conversion of an aromatic sulfonic acid to the corresponding sulfonyl chloride is a key transformation, as sulfonyl chlorides are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. Standard reagents for this conversion include chlorosulfonic acid, thionyl chloride, or phosphorus pentachloride. nih.govwikipedia.org

However, the direct application of these harsh chlorinating agents to this compound is complicated by the presence of the reactive amino and thiol groups. The amino group can be protonated under the strongly acidic conditions, which would alter its directing effect, or it could react with the chlorinating agent. mdpi.com The thiol group is susceptible to oxidation or reaction with the chlorinating reagent. Therefore, a successful synthesis of the corresponding sulfonyl chloride would likely require a protecting group strategy. The amino group could be protected as an amide (e.g., acetanilide), which also serves to moderate its activating effect in electrophilic reactions. mdpi.com The thiol group might also require protection to prevent side reactions. After the formation of the sulfonyl chloride, these protecting groups would be removed to yield the desired product or an intermediate for further synthesis.

Electrophilic Aromatic Substitution and Directed Ortho Metalation Studies

The substitution pattern on the aromatic ring of this compound is governed by the electronic effects of the three substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the regiochemical outcome is determined by the directing effects of the groups already present on the ring. wikipedia.org The molecule has two activating, ortho, para-directing groups (the -NH₂ and -SH groups) and one deactivating, meta-directing group (the -SO₃H group). byjus.comlibretexts.org

-NH₂ group: A strongly activating, ortho, para-director.

-SH group: A moderately activating, ortho, para-director.

-SO₃H group: A strongly deactivating, meta-director.

Directed Ortho Metalation (DoM): Directed ortho metalation is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the amino group (typically after derivatization to an amide or carbamate) and the sulfonic acid group (as a sulfonate or sulfonamide) are known DMGs.

Given the substitution pattern of this compound, DoM could potentially occur at several positions:

C-2: ortho to the amino group.

C-5: ortho to the sulfonic acid group.

The relative directing strength of these groups and the specific reaction conditions would determine the site of lithiation. The amino group, particularly when derivatized as a pivalamide (B147659) or carbamate, is a very powerful DMG and would likely direct metalation to the C-2 position. The thiol group would need to be protected (e.g., as a thioether) as it would be deprotonated by the strong base.

Cyclization and Heterocyclic Ring Formation Utilizing Multiple Functional Groups

The molecular architecture of this compound, featuring an ortho-disposed amino (-NH₂) and sulfanyl (-SH) group on a benzene (B151609) ring that also carries a sulfonic acid (-SO₃H) substituent, provides a versatile platform for the synthesis of various heterocyclic compounds. The proximate amino and sulfanyl functionalities are particularly suited for cyclocondensation reactions with a range of electrophilic reagents, leading to the formation of fused heterocyclic systems. While specific research detailing the cyclization reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous o-aminothiophenols.

The primary route to heterocyclic ring formation involves the reaction of the amino and sulfanyl groups with reagents containing one or two electrophilic centers. These reactions typically result in the formation of a five- or six-membered heterocyclic ring fused to the benzene core.

Formation of Benzothiazoles:

One of the most common applications of o-aminothiophenols is in the synthesis of benzothiazoles. This is generally achieved through condensation with a one-carbon electrophile, such as a carboxylic acid, acyl chloride, or aldehyde. The reaction with a carboxylic acid, often promoted by a dehydrating agent or high temperatures, proceeds through an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to yield the benzothiazole (B30560) ring.

Similarly, the reaction with an aldehyde, typically under oxidative conditions, first forms a Schiff base with the amino group, which then undergoes cyclization and oxidation to the corresponding benzothiazole. The sulfonic acid group on the benzene ring is expected to remain intact during these transformations, imparting increased water solubility to the resulting benzothiazole derivatives. These sulfonated benzothiazoles are of interest as dyes and functional organic materials.

Illustrative Cyclization Reactions Based on Analogous Compounds:

The following table outlines potential cyclization reactions of this compound based on the known reactivity of similar o-aminothiophenols.

| Reagent Category | Specific Reagent Example | Expected Heterocyclic Product | Reaction Type |

| Carboxylic Acids | Acetic Acid | 2-Methylbenzothiazole-6-sulfonic acid | Cyclocondensation |

| Aldehydes | Benzaldehyde | 2-Phenylbenzothiazole-6-sulfonic acid | Oxidative Cyclization |

| Dicarbonyl Compounds | 2,3-Butanedione | 2,3-Dimethyl-4H-1,4-benzothiazine-7-sulfonic acid | Cyclocondensation |

| α-Halo Ketones | Phenacyl bromide | 2-Phenyl-4H-1,4-benzothiazine-7-sulfonic acid | Cyclocondensation |

Formation of Benzothiazines:

When this compound reacts with α-dicarbonyl compounds or α-halo ketones, the formation of six-membered 1,4-benzothiazine rings is anticipated. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) would lead to the formation of a benzothiazine derivative. The reaction with an α-halo ketone would proceed via initial S-alkylation of the sulfanyl group, followed by intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration.

The presence of the sulfonic acid group is likely to influence the reaction conditions required for these cyclizations, potentially affecting the solubility of the starting material and the products. The electron-withdrawing nature of the sulfonic acid group may also impact the nucleophilicity of the amino and sulfanyl groups, which could necessitate adjustments to the reaction parameters.

Role as a Monomer in Polymer Chemistry

The structure of this compound is analogous to other substituted anilines that are well-known precursors to electroactive polymers. The presence of the amino group allows for oxidative polymerization, similar to aniline (B41778) itself, leading to the formation of a π-conjugated polymer backbone responsible for electrical conductivity. The sulfonic acid group plays a crucial role by acting as an internal dopant, which helps to maintain charge neutrality in the polymer's conductive state and often imparts water solubility, improving its processability.

Electropolymerization is a direct and effective method for synthesizing conducting polymer films on electrode surfaces. researchgate.net For monomers like this compound, this process is typically achieved through cyclic voltammetry, where the electrode potential is repeatedly scanned in a solution containing the monomer. dergipark.org.tr During the anodic scan, the amino group is oxidized to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface.

Studies on the closely related 4-amino-3-hydroxynaphthalene sulfonic acid have demonstrated that a stable, conductive, and electroactive polymer film can be potentiodynamically synthesized on a glassy carbon electrode. researchgate.net The growth of the polymer is often indicated by the emergence of new redox peaks in the cyclic voltammogram with each successive scan, signifying the electrochemical activity of the newly formed polymer. The sulfonic acid groups within the polymer structure act as counter-ions for the positive charges that form on the polymer backbone during oxidation (p-doping), a mechanism known as self-doping. This eliminates the need for the polymer to expel anions from a supporting electrolyte to maintain charge balance, which can improve electrochemical stability and switching speeds.

| Parameter | Typical Condition for Analogues | Purpose |

| Technique | Cyclic Voltammetry (CV) | Controls polymer film growth and thickness. |

| Monomer Conc. | 1-10 mM | Provides material for polymerization. |

| Supporting Electrolyte | Acidic medium (e.g., HNO₃, H₂SO₄) | Provides necessary proton concentration for the reaction. |

| Potential Range | e.g., -0.8 V to +2.0 V | To achieve oxidation of the monomer without excessive degradation. |

| Scan Rate | 50-100 mV/s | Influences film morphology and adherence. |

This interactive table is based on data from electropolymerization studies of structurally similar sulfonated aniline derivatives.

The polymers derived from this compound are promising candidates for functional coatings due to their intrinsic conductivity, environmental stability, and the functional groups available for further modification. nih.gov These polymer films can be applied to various substrates to impart properties such as corrosion resistance, electrostatic dissipation, and biocompatibility.

The synthesis process, particularly electropolymerization, allows for precise control over the thickness and morphology of the coating. The resulting polymer adheres well to the substrate, forming a uniform and robust film. The presence of both sulfonic acid and sulfanyl groups on the polymer provides a hydrophilic and reactive surface. This can be exploited for creating coatings that prevent non-specific protein adsorption in biomedical devices or for developing anti-fouling surfaces in marine applications. Furthermore, the inherent redox activity of these polymers makes them suitable for applications in smart windows, where a change in applied potential results in a change in color (electrochromism).

Development of Electrochemical Sensor Materials and Modified Electrodes

The unique electrochemical properties of polymers derived from substituted anilines make them excellent materials for fabricating chemical sensors and biosensors. nih.gov When coated onto an electrode, these polymer films can enhance the detection of various analytes by improving sensitivity, selectivity, and response time. The polymer can act as a pre-concentration layer, an electrocatalyst, or a matrix for immobilizing biological recognition elements like enzymes. nih.gov

The most common technique for modifying electrode surfaces with these polymers is direct electropolymerization from a monomer solution. researchgate.net This method creates a polymer film that is covalently bonded or strongly adsorbed to the electrode, ensuring stability.

Key Fabrication Steps:

Electrode Pre-treatment: The substrate electrode (e.g., glassy carbon, gold) is polished and cleaned to ensure a reproducible surface.

Electropolymerization: The cleaned electrode is immersed in an acidic solution containing the this compound monomer. The polymer film is grown by cycling the potential, as described previously.

Stabilization: After polymerization, the modified electrode is typically rinsed and cycled in a monomer-free electrolyte solution until a stable electrochemical response is obtained.

This in-situ fabrication process results in a nanostructured, conductive, and electroactive polymer film that significantly increases the effective surface area of the electrode. researchgate.net

Electrodes modified with polymers of sulfonated anilines often exhibit excellent electrocatalytic activity towards the oxidation or reduction of various organic and inorganic species. The sensing mechanism typically involves the polymer mediating electron transfer between the electrode and the analyte at a lower overpotential than at a bare electrode. This results in a significant enhancement of the analyte's electrochemical signal.

For example, a poly(3-amino-4-hydroxybenzenesulfonic acid) modified electrode was used to create a solid-state electrochemiluminescence sensor. Current time information in Boston, MA, US. The sulfonic acid groups were used to electrostatically entrap a ruthenium complex, which acted as the luminophore for detecting malachite green. Current time information in Boston, MA, US. The polymer film provided a stable and biocompatible matrix for the sensing components.

| Analyte Detected (by Analogue Polymers) | Limit of Detection (LOD) | Analytical Technique |

| Malachite Green | 2.5 × 10⁻⁸ mol L⁻¹ | Electrochemiluminescence |

| Ephedrine | 0.08 µM | Differential Pulse Voltammetry |

| Amoxicillin | 9.9 nmol L⁻¹ | Square Wave Voltammetry |

This interactive table showcases the performance of electrochemical sensors based on polymers of structurally similar compounds.

The performance of these sensors is attributed to the synergistic effects of the conductive polymer backbone, which facilitates rapid electron transfer, and the functional groups (-SO₃H, -SH), which can interact with analytes through electrostatic or covalent interactions, enhancing selectivity.

Precursor in the Design of Novel Organic Building Blocks for Complex Molecular Architectures

Beyond its use as a monomer, this compound serves as a valuable starting material, or building block, for the synthesis of more elaborate molecules. Its trifunctional nature allows for selective chemical transformations at the amino, sulfanyl, and sulfonic acid groups, enabling the construction of complex organic architectures.

Research on the analogous compound, 3-amino-4-hydroxybenzenesulfonamide, demonstrates the synthetic versatility of this molecular scaffold. mdpi.com The amino group can be readily transformed into a wide range of other functional groups. For instance:

Schiff Base Formation: Condensation of the amino group with various aromatic aldehydes yields Schiff bases, which are important intermediates and possess their own biological activities. mdpi.com

Amide/Sulfonamide Synthesis: The amino group can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for linking the core structure to other molecular fragments.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate that can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -halogens) or used in coupling reactions to form azo dyes.

These transformations allow chemists to use the this compound core to design and synthesize targeted molecules such as pharmaceutical intermediates, functional dyes, or specialized ligands for coordination chemistry. mdpi.comgoogle.com The ability to build upon this core structure makes it a strategic component in the toolbox of synthetic organic chemistry.

Advanced Applications and Functionalization of this compound Derivatives

The intrinsic functionalities of this compound, namely the amino, sulfanyl (thiol), and sulfonic acid groups, offer a versatile platform for the synthesis of a wide array of derivatives with significant applications in the fields of chromophores and coordination chemistry. The strategic manipulation of these functional groups allows for the fine-tuning of electronic and structural properties, leading to the development of novel dyes and coordination complexes with tailored characteristics.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

While 3-Amino-4-sulfanylbenzene-1-sulfonic acid is achiral, its functional groups serve as ideal handles for the introduction of chirality, paving the way for novel derivatives with stereospecific properties. Future research will likely focus on developing efficient asymmetric syntheses to access these chiral molecules, which are highly valuable in pharmaceuticals, agrochemicals, and catalysis.

One promising avenue is the use of chiral auxiliaries. For instance, the well-established tert-butanesulfinamide chemistry, developed for the asymmetric synthesis of amines, could be adapted. yale.edursc.org This would involve the reaction of the amino group with a chiral sulfinamide reagent to form a sulfinamide intermediate, which would then direct the stereoselective addition of various functional groups before being cleaved to yield a chiral amine derivative.

Another approach involves the synthesis of chiral ligands for asymmetric catalysis, drawing inspiration from methodologies used for thiophene (B33073) derivatives. nih.govresearchgate.net The thiol or amino group could be functionalized with chiral backbones to create novel ligands. These ligands, when complexed with transition metals, could catalyze a range of asymmetric transformations, such as sulfide (B99878) oxidation or C-C bond formation, with high enantioselectivity. The development of such chiral derivatives is crucial for applications where stereochemistry dictates biological activity or material properties.

| Potential Chiral Derivative | Synthetic Strategy | Potential Application |

| Chiral α-Amino Acid Derivative | Asymmetric synthesis via chiral auxiliaries on the amino group. | Pharmaceutical intermediate |

| Chiral Sulfoxide | Asymmetric oxidation of the thiol group using a chiral catalyst. | Chiral auxiliary in synthesis |

| Chiral Metal-Ligand Complex | Functionalization of the amino or thiol group to form a chiral ligand. | Asymmetric catalysis |

Investigation of Self-Assembly and Supramolecular Chemistry

The distinct functional groups of this compound make it an excellent candidate for building complex supramolecular architectures. The amino group and sulfonic acid group are capable of forming strong hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. nih.govnih.govacs.org The thiol group can also engage in hydrogen bonding or, upon oxidation, form disulfide bridges, creating covalent linkages within a supramolecular assembly.

Future research should explore how these non-covalent interactions can be harnessed to direct the self-assembly of the molecule into well-defined nanostructures such as fibers, sheets, or vesicles. nih.gov Studies on analogous systems, like aromatic amino acids and peptide conjugates, have shown that the balance of hydrogen bonding, hydrophobic, and electrostatic interactions can lead to the formation of ordered materials like hydrogels. acs.orgreading.ac.uk By modifying pH, solvent, or temperature, it may be possible to control the morphology of the resulting supramolecular structures. Understanding the principles governing the self-assembly of this molecule could lead to the design of novel functional materials for applications in drug delivery, tissue engineering, and sensing. reading.ac.uk

Integration into Nanoscience and Nanomaterial Fabrication

The integration of this compound into nanomaterials is a highly promising research direction, primarily due to the strong affinity of the thiol group for the surfaces of noble metals like gold and silver. researchgate.netaip.orgresearchgate.net This allows the molecule to act as a versatile surface ligand for nanoparticles.

Future studies will likely focus on using this compound to functionalize metallic nanoparticles. The thiol group would serve as a robust anchor to the nanoparticle surface, while the amino and sulfonic acid groups would be exposed to the surrounding environment. researchgate.netaip.org The sulfonic acid moiety would impart a strong negative charge and high hydrophilicity, enhancing the colloidal stability of the nanoparticles in aqueous media. The amino group provides a site for further covalent modification, allowing for the attachment of biomolecules, drugs, or other functional units. Such multifunctional nanoparticles could find applications in areas ranging from biomedical imaging and targeted drug delivery to catalysis and sensing. The development of sulfonated molecules for use in biomaterials like hydrogels and scaffolds is an expanding field. mdpi.com

| Nanomaterial Component | Role of this compound | Potential Application |

| Gold Nanoparticles | Surface functionalizing ligand | Biosensors, Drug Delivery |

| Silver Nanoparticles | Stabilizing agent and functional anchor | Antimicrobial coatings, SERS substrates |

| Mesoporous Polymers | Functional monomer | Solid acid catalysts, Adsorbents |

Development of High-Throughput Screening Methodologies for New Functional Derivatives

To fully unlock the potential of the this compound scaffold, high-throughput screening (HTS) methodologies will be indispensable. bmglabtech.comdomainex.co.uk HTS allows for the rapid, automated testing of thousands to millions of compounds to identify molecules with a desired biological or chemical activity. bmglabtech.comyoutube.com

A key future direction will be the creation of compound libraries based on the this compound core. By employing combinatorial chemistry techniques, the amino and thiol groups can be systematically modified with a wide variety of chemical building blocks, generating a large and diverse library of derivatives.

These libraries can then be subjected to HTS in various assay formats. domainex.co.uk For example, biochemical assays could screen for enzyme inhibitors, while cell-based assays could identify compounds that modulate specific cellular pathways. benthamscience.com Material-focused screening could identify derivatives that form hydrogels with specific properties or that act as effective catalysts. The "hits" identified from these screens would serve as starting points for further optimization in drug discovery, materials science, and other fields. bmglabtech.com

Environmental Chemical Engineering Applications

The structure of this compound suggests several potential applications in environmental chemical engineering, focusing on remediation and green catalysis.

Adsorption and Catalysis: The sulfonic acid group can be leveraged to create solid acid catalysts. uq.edu.au Materials incorporating this molecule, such as functionalized mesoporous polymers, could catalyze reactions like esterification or condensation under environmentally benign conditions. Furthermore, the thiol and amino groups are known to chelate heavy metal ions, suggesting that polymers or sorbents derived from this compound could be effective for the adsorptive removal of toxic metals from wastewater. acs.org

Degradation Processes: Sulfonated aromatic amines are known intermediates in the breakdown of many azo dyes and can be resistant to biodegradation. nih.govresearchgate.netwur.nl Future research should focus on the microbial degradation of this compound. Studies have shown that while many sulfonated aromatics are poorly biodegradable, specific bacterial strains can be isolated or enriched that are capable of mineralizing them. nih.govnih.gov Identifying and characterizing microorganisms or enzymatic pathways that can break down this compound would be a critical step toward developing effective bioremediation strategies for industrial effluents containing this and related molecules. jocpr.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-sulfanylbenzene-1-sulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of aniline derivatives under controlled conditions. For example, sulfonation using concentrated sulfuric acid at 80–100°C ensures selective introduction of the sulfonic acid group. Key variables include:

- Temperature : Higher temperatures (>120°C) risk over-sulfonation or decomposition.

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.

- Post-synthesis purification : Recrystallization in acidic aqueous media improves purity .

- Comparison : Similar to 3-amino-5-chloro-4-hydroxybenzenesulfonic acid synthesis, where para-substitution dominates due to steric and electronic effects .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) differentiate this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : The sulfhydryl (-SH) proton appears as a broad singlet at δ 3.5–4.5 ppm (pH-dependent). Aromatic protons show splitting patterns reflecting para-substitution.

- IR : Strong S-O stretching (1180–1250 cm⁻¹) and N-H bending (1600 cm⁻¹) confirm sulfonic acid and amine groups.

- UV-Vis : Aromatic π→π* transitions (~260 nm) and charge-transfer bands (>300 nm) distinguish it from non-sulfonated analogs. Validate with X-ray crystallography for absolute configuration .

Q. What are the key stability challenges for this compound in aqueous solutions, and how can they be mitigated?

- Methodological Answer :

- pH Sensitivity : The sulfhydryl group oxidizes readily in alkaline conditions (pH > 8). Stabilize with 1–5% acetic acid or inert atmospheres (N₂/Ar).

- Thermal Degradation : Store at 2–8°C in amber vials to prevent light-induced radical formation.

- Impurity Monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) to track sulfonic acid byproducts .

Advanced Research Questions

Q. How does the sulfhydryl group in this compound influence its reactivity in metal coordination or protein-binding studies?

- Methodological Answer :

- Metal Coordination : The -SH group acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Hg²⁺). Use cyclic voltammetry to study redox behavior.

- Protein Binding : Thiol-disulfide exchange reactions enable covalent conjugation with cysteine residues. Optimize using Ellman’s assay to quantify free thiols pre/post reaction .

- Example : Comparable to 4-amino-3-hydroxy-1-naphthalenesulfonic acid’s use in dye-protein interactions .

Q. What computational models (DFT, MD) are suitable for predicting the acid dissociation constants (pKa) of its functional groups?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31+G(d) to model sulfonic acid (-SO₃H, pKa ~1.5) and sulfhydryl (-SH, pKa ~8.5) protonation states.

- Solvent Effects : Include implicit solvation (e.g., PCM model) to refine predictions.

- Validation : Compare with experimental potentiometric titrations in buffered solutions .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved when characterizing this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton environments and X-ray for absolute stereochemistry.

- Dynamic Effects : Consider tautomerism (e.g., sulfhydryl ↔ disulfide) in solution vs. solid-state. Use variable-temperature NMR to detect equilibrium shifts.

- Case Study : Similar ambiguities resolved for 4-amino-2-hydroxybenzoic acid derivatives via synchrotron XRD .

Key Research Gaps and Recommendations

- Degradation Pathways : Limited data on photolytic degradation; recommend LC-MS studies under UV exposure.

- Biological Applications : Explore CRISPR-compatible tagging or enzyme inhibition (e.g., sulfatases ).

- Advanced Modeling : Develop machine learning models to predict reactivity in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.